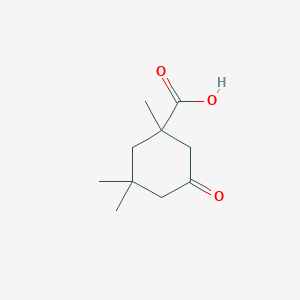

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid with additional methyl and oxo substituents. This compound is related to cyclohexane-1,3,5-tricarboxylic acid (CTA), which has been studied for its ability to form various supramolecular structures when co-crystallized with organic bases . The presence of multiple carboxylic acid groups in CTA allows for the formation of complex hydrogen bond networks, which can be influenced by the nature of the substituents on the cyclohexane ring.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives involves various strategies. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves photochemical and acid-catalyzed rearrangements . Although not directly related to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, this process highlights the potential synthetic routes that could be adapted for the synthesis of such derivatives.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, such as CTA, has been extensively studied. These molecules typically adopt a chair conformation, with substituents occupying equatorial or axial positions depending on their nature and steric requirements . The molecular structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid would likely be influenced by the presence of the oxo and methyl groups, potentially affecting its reactivity and ability to form supramolecular structures.

Chemical Reactions Analysis

The chemical reactivity of cyclohexanecarboxylic acid derivatives can be quite diverse. For example, the trimethyl ester of CTA can undergo various reactions due to the presence of the ester groups . The oxo group in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid would be expected to confer additional reactivity, possibly through keto-enol tautomerism or reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are influenced by their functional groups. For instance, the presence of carboxylic acid groups in CTA leads to the formation of strong O–H⋯O and weak C–H⋯O hydrogen bonds, which can dictate the compound's solubility, melting point, and crystal structure . The trimethylated derivatives of CTA show that steric effects can influence the conformational preferences of the molecule in both solution and the crystalline state . The additional methyl and oxo groups in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid would similarly affect its physical properties, such as solubility and boiling point, as well as its chemical properties, including acidity and reactivity.

Scientific Research Applications

Organic Synthesis and Chemical Intermediates

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid is a compound of interest in organic chemistry due to its potential as a building block for more complex molecules. For example, indole synthesis has been a subject of extensive research due to the importance of indole alkaloids in organic synthesis (Taber & Tirunahari, 2011). Although the specific compound is not directly mentioned, the methodologies developed for indole synthesis could potentially be applied or adapted for derivatives of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid.

Biotechnology and Bio-Based Materials

In biotechnology, the focus on sustainable routes for chemical production has highlighted the potential for using bio-based intermediates for producing valuable chemicals. For instance, lactic acid production from biomass is explored for its utility in synthesizing a variety of chemicals, including hydroxycarboxylic acids which could be chemically related or synthesized from similar precursors (Gao, Ma, & Xu, 2011). While 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid is not directly mentioned, the principles of converting biomass into valuable chemical precursors are relevant.

Polymer Science and Engineering

Polymer science is another area where carboxylic acid derivatives, like 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid, find applications. The synthesis of polymers from bio-based monomers is of increasing interest for developing sustainable materials. Research on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation (Volkov, Volkov, & Khotimskiǐ, 2009) illustrates the potential for using complex carboxylic acids as precursors or modifiers in polymer synthesis for specific applications, such as membrane technologies.

Green Chemistry and Sustainable Processes

The advancement of green chemistry has led to the exploration of sustainable synthetic routes for traditional petrochemicals. For instance, the microbial production of medium-chain dicarboxylic acids (Li et al., 2020) from renewable resources exemplifies the trend towards biotechnological production methods that could be applicable for synthesizing or modifying compounds like 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid.

properties

IUPAC Name |

1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFBPPHVKLFHLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648230 |

Source

|

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | |

CAS RN |

91057-32-8 |

Source

|

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.